
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to “N-(2,4-dichloro-5-methoxyphenyl)acetamide” and “2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide”, which are compounds used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular structure of “N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide” can be inferred from its name, but specific structural details or diagrams are not available in the sources I have access to .Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Anisole Alkylation
N-Arenesulfonylimines derived from dichloro(phenyl)acetaldehyde and its derivatives, including compounds similar to N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, are used in anisole alkylation reactions catalyzed by boron trifluoride etherate or in the presence of concentrated sulfuric acid to form arenesulfonamides, demonstrating the role of these compounds in synthetic organic chemistry (Drozdova & Mirskova, 2001).
Enhancement of Enantioselectivity
A sterically demanding analogue of a popular fluorinating reagent, N-fluorobenzenesulfonimide (NFBSI), which shares a functional similarity with N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, improves the enantioselectivity of products in fluorination reactions. This highlights the compound's potential utility in enhancing the specificity of synthetic reactions (Yasui et al., 2011).
Preparation of Specific Fluorophores
The synthesis of analogues of a Zinquin-related fluorophore demonstrates the utility of related compounds in preparing specific fluorophores for zinc(II), indicating their importance in the development of fluorescent probes for biological applications (Kimber et al., 2003).
Potential Therapeutic Applications
Anticancer Activity
Aminothiazole-paeonol derivatives, structurally related to N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, have shown high anticancer potential against several human cancer cell lines, indicating the potential therapeutic applications of these compounds in treating various cancers (Tsai et al., 2016).
Selective COX-2 Inhibition
Derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their selectivity in inhibiting COX-2 over COX-1 enzymes. This research suggests the potential use of structurally similar compounds in developing selective COX-2 inhibitors for the treatment of inflammation and pain (Hashimoto et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound, also known as Bosutinib , primarily targets the BCR-ABL and Src family kinases . These kinases play a crucial role in cell growth and division, and their abnormal activity is associated with certain types of cancer, including chronic myeloid leukemia .
Mode of Action
Bosutinib acts as an ATP-competitive inhibitor of BCR-ABL and Src family kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation and activation of the kinases . This results in the disruption of signaling pathways that promote tumor growth and progression .
Biochemical Pathways
The inhibition of BCR-ABL and Src family kinases by Bosutinib affects multiple cellular signaling pathways involved in cell growth, survival, and differentiation . It has also shown activity against the receptors for platelet-derived growth factor and vascular endothelial growth factor , further contributing to its anti-cancer effects .
Pharmacokinetics
This suggests that factors affecting CYP3A4 activity, such as concomitant use of CYP3A4 inhibitors or inducers, could potentially impact the bioavailability of the compound .
Result of Action
The inhibition of BCR-ABL and Src family kinases by Bosutinib leads to the disruption of signaling pathways that promote tumor growth and progression . This results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of Bosutinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors or inducers can affect the metabolism and hence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Propriétés
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-7-12(10(14)6-11(13)15)17-21(18,19)9-4-2-8(16)3-5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJDMHGFRMCYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

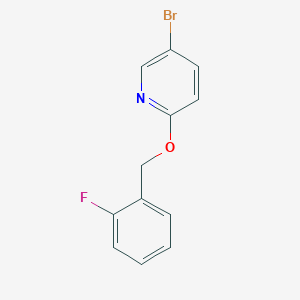
oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
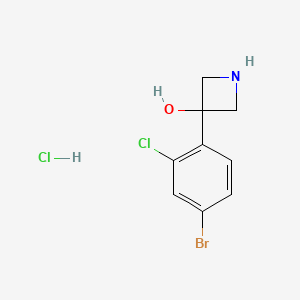
![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)
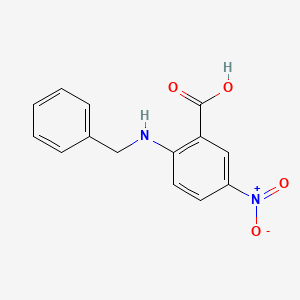
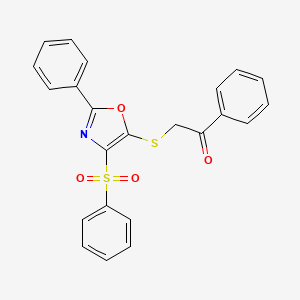

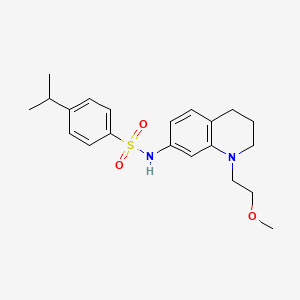



![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)
![3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline](/img/structure/B2813579.png)